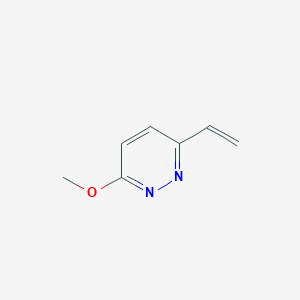

3-Methoxy-6-vinylpyridazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O |

|---|---|

Molecular Weight |

136.15 g/mol |

IUPAC Name |

3-ethenyl-6-methoxypyridazine |

InChI |

InChI=1S/C7H8N2O/c1-3-6-4-5-7(10-2)9-8-6/h3-5H,1H2,2H3 |

InChI Key |

LUUSQJKRZNNOPN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NN=C(C=C1)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxy 6 Vinylpyridazine and Its Derivatives

De Novo Synthesis Approaches

The de novo synthesis of pyridazine (B1198779) derivatives often involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. sphinxsai.com For the specific case of 3-methoxy-6-vinylpyridazine, this would necessitate starting materials that already contain the methoxy (B1213986) and vinyl functionalities or precursors that can be readily converted to them.

One common method for forming the pyridazine ring is the reaction of a 1,4-ketoacid or ketoester with hydrazine. sphinxsai.com Another approach involves the cycloaddition reaction of 1,2,4,5-tetrazines with alkenes or acetylenes. sphinxsai.com While these methods are powerful for accessing the pyridazine core, the direct synthesis of this compound via a de novo route is not extensively documented in the literature, suggesting that functionalization of an existing pyridazine ring is a more common strategy.

Functionalization of Pyridazine Scaffolds

A more prevalent and versatile approach to synthesizing this compound involves the stepwise introduction of the methoxy and vinyl groups onto a pyridazine ring. This strategy typically starts with a readily available pyridazine derivative, which is then sequentially functionalized.

Introduction of the Methoxy Group

The introduction of a methoxy group onto the pyridazine ring is a key step in the synthesis of the target compound. This is most commonly achieved through nucleophilic substitution reactions on a suitable halopyridazine precursor.

The pyridazine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions C3 and C6. stackexchange.comthieme-connect.denih.gov The reaction of a chloropyridazine with sodium methoxide (B1231860) is a standard and effective method for introducing a methoxy group.

For instance, 3,6-dichloropyridazine (B152260) can serve as a versatile starting material. By carefully controlling the stoichiometry and reaction conditions, it is possible to achieve mono-substitution. The reaction of 3,6-dichloropyridazine with one equivalent of sodium methoxide in a suitable solvent like methanol (B129727) or an inert solvent like DMF would yield 3-chloro-6-methoxypyridazine (B157567). wur.nlgoogle.com This intermediate is then primed for the subsequent introduction of the vinyl group.

The reactivity of halopyridazines in SNAr reactions is influenced by the position of the halogen and the presence of other substituents. The electron-withdrawing nature of the two adjacent nitrogen atoms makes the pyridazine nucleus susceptible to nucleophilic attack. thieme-connect.de

Table 1: Examples of Nucleophilic Methoxylation of Chloropyridazines

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 3,6-Dichloropyridazine | Sodium Methoxide | 3-Chloro-6-methoxypyridazine | Not Specified | wur.nlgoogle.com |

| 6-Chloro-3-methylpyridazine | Sodium Methoxide | 3-Methoxy-6-methylpyridazine | Not Specified | google.com |

| 6-Chloropyridazine-3-carboxylic acid | Sodium Methoxide | 6-Methoxypyridazine-3-carboxylic acid | 58 | google.com |

While nucleophilic substitution with methoxide is the most direct method, other strategies can be envisaged. For example, in some cases, a methoxy group can be introduced through the reaction of a pyridazinone with a methylating agent. However, this can sometimes lead to a mixture of N-methylated and O-methylated products. tandfonline.com

Introduction of the Vinyl Group

With the methoxy group in place, the next critical step is the introduction of the vinyl group at the C6 position. This is typically accomplished through modern cross-coupling reactions.

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgwikipedia.orgthermofisher.comvedantu.com This reaction is ideally suited for introducing a vinyl group onto the pyridazine ring.

Starting from 3-chloro-6-methoxypyridazine, a Heck reaction with a vinylating agent such as ethylene, vinyltributyltin, or potassium vinyltrifluoroborate in the presence of a palladium catalyst and a base would yield the desired this compound. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and selectivity. organic-chemistry.org

The general mechanism of the Heck reaction involves the oxidative addition of the halopyridazine to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the vinylated product and regenerate the catalyst. vedantu.com

While specific examples for the direct synthesis of this compound via the Heck reaction are not abundant in the readily available literature, the reaction is a standard and reliable method for the vinylation of various heterocyclic systems, including pyridazines. clockss.orgthieme.de

Table 2: General Conditions for Heck Reaction on Halopyridazines

| Substrate | Vinylating Agent | Catalyst | Base | Solvent | Product Type | Reference |

| Halopyridazine | Alkene | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Vinylpyridazine | organic-chemistry.orgclockss.orgthieme.de |

Vinyl Metathesis Approaches

Vinyl metathesis, particularly ring-closing metathesis (RCM) and cross-metathesis (CM), represents a powerful tool for carbon-carbon bond formation. However, its application to substrates containing N-heteroaromatic groups, such as pyridazines, presents unique challenges. The basic nitrogen atom of the pyridazine ring can coordinate to the metal center of the metathesis catalyst (typically ruthenium or molybdenum-based), leading to catalyst deactivation. beilstein-journals.org

Despite these challenges, metathesis reactions have been successfully employed to construct complex molecules containing vinyl-substituted nitrogen heterocycles. Strategies to overcome catalyst deactivation include using pyridinium (B92312) salts to reduce the nitrogen's basicity or employing catalysts with specific ligand architectures that are more resistant to poisoning. beilstein-journals.orgresearchgate.net For instance, ring-closing metathesis has been used to create fused polycyclic systems from di-alkenyl substituted pyridines. beilstein-journals.org In the context of this compound, cross-metathesis could theoretically be employed to couple it with another olefin, thereby elongating the vinyl side chain or introducing new functional groups. The success of such a reaction would likely depend on the choice of catalyst and the reaction conditions, potentially requiring higher catalyst loadings or the use of more robust second or third-generation Grubbs catalysts. beilstein-journals.orgbeilstein-journals.org

Strategies from Vinyl Precursors

Syntheses that begin with a pre-formed vinyl-substituted pyridazine core and modify it are synthetically valuable. A notable example is the ruthenium-catalyzed β-selective alkylation of vinylpyridines. rsc.orgnih.gov This method utilizes aldehydes or ketones in a deoxygenative coupling process mediated by hydrazine (N₂H₄) to add an alkyl group to the β-position of the vinyl substituent. This transformation is significant as it represents a reductive coupling with an electrophile, a less common reactivity mode for vinylpyridines which typically undergo Michael-type additions with nucleophiles. rsc.org

This deoxygenative alkylation is applicable to a wide range of vinylpyridines, including those that are typically less reactive, such as 3-vinylpyridines. rsc.orgnih.gov The reaction proceeds with high regioselectivity, offering a direct route to more complex derivatives. Applying this to this compound would allow for the introduction of various alkyl and aryl groups, expanding its chemical diversity.

Table 1: Illustrative Examples of Ruthenium-Catalyzed β-Alkylation Applied to this compound

| Carbonyl Precursor | Alkylating Group | Hypothetical Product Structure |

| Benzaldehyde | Benzyl | 3-Methoxy-6-(3-phenylpropyl)pyridazine |

| Acetophenone | 1-Phenylethyl | 3-Methoxy-6-(3-phenylbutyl)pyridazine |

| Cyclohexanone | Cyclohexyl | 3-Methoxy-6-(2-cyclohexylethyl)pyridazine |

| Propanal | Propyl | 3-Methoxy-6-(pentyl)pyridazine |

Catalytic Synthesis and Transformations

Catalysis is central to the modern synthesis of heterocyclic compounds, enabling efficient and selective transformations. Both the introduction of the vinyl group and its subsequent modification on the 3-methoxypyridazine (B101933) scaffold can be achieved through various catalytic processes.

Transition Metal-Catalyzed Processes (e.g., Rhodium, Ruthenium, Palladium, Cobalt)

Transition metals are extensively used for synthesizing pyridazine derivatives. frontiersin.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, are standard methods for installing a vinyl group onto a heterocyclic ring. For the synthesis of this compound, a common strategy would involve the coupling of a vinyl-organometallic reagent (e.g., vinyltributylstannane or vinylboronic acid) with a 3-methoxy-6-halopyridazine precursor.

Conversely, the vinyl group itself can participate in further transition metal-catalyzed reactions. As previously discussed, ruthenium catalysis can be used for β-alkylation. rsc.orgnih.gov Palladium catalysts can facilitate transformations like the intramolecular aminoarylation of alkenes, which could be used to construct new ring systems fused to the pyridazine core. acs.org Catalytic systems involving rhodium, iridium, and cobalt have also been developed for the hydrogenation and functionalization of pyridines and related heterocycles, suggesting potential applications in modifying the this compound structure. frontiersin.orgmdpi.com

Table 2: Overview of Potential Transition Metal-Catalyzed Reactions

| Metal Catalyst | Reaction Type | Application for this compound |

| Palladium (Pd) | Suzuki/Stille Coupling | Synthesis from 3-methoxy-6-halopyridazine and a vinylboronic acid/stannane. |

| Palladium (Pd) | Heck Reaction | Synthesis from 3-methoxy-6-halopyridazine and ethylene. |

| Ruthenium (Ru) | β-Alkylation | Reductive coupling with aldehydes/ketones at the vinyl group. rsc.orgnih.gov |

| Rhodium (Rh) | Hydroformylation | Introduction of a formyl group at the vinyl moiety. |

| Cobalt (Co) | C-H Activation | Functionalization of the pyridazine ring C-H bonds. frontiersin.org |

Organocatalytic and Metal-Free Approaches

In recent years, organocatalysis and metal-free synthesis have emerged as powerful alternatives, offering sustainable and cost-effective methods. organic-chemistry.org A highly regioselective, metal-free synthesis of pyridazine derivatives can be achieved through an inverse electron-demand aza-Diels–Alder reaction between 1,2,3-triazines and 1-propynylamines. organic-chemistry.orgacs.org This [4+2] cycloaddition strategy provides direct access to substituted pyridazines under neutral conditions, demonstrating high functional group tolerance. While not a direct synthesis of this compound, such methods are crucial for constructing the core pyridazine ring with the desired substitution pattern, which can then be further elaborated.

Organocatalysis can be employed for asymmetric transformations involving vinyl groups. For instance, chiral phosphoric acids or thiourea-based catalysts can activate imines or other electrophiles towards nucleophilic attack by an organosilicon or organoboron reagent, a strategy that could be adapted for reactions involving the vinylpyridazine moiety. beilstein-journals.org These methods could enable the stereoselective synthesis of chiral molecules derived from this compound. d-nb.infosioc-journal.cn

Regioselective Synthesis of Pyridazine Derivatives

The control of substituent placement (regioselectivity) is a critical aspect of synthesizing polysubstituted heterocycles like this compound. Various synthetic strategies have been developed to achieve high regioselectivity in the formation of the pyridazine ring.

One-pot, multi-component reactions are particularly efficient. For example, the reaction of arylglyoxals, dialkylmalonates, and hydrazine can produce highly substituted pyridazinones with excellent regioselectivity. tubitak.gov.tr Another powerful method is the inverse-electron-demand Diels-Alder reaction, which can occur between tetrazines and alkynyl sulfides or between 1,2,3-triazines and enamines, leading to specific regioisomers of pyridazines. organic-chemistry.orgacs.orgrsc.org Catalyst-free [4+2] cycloaddition-elimination reactions of α-halogeno hydrazones with enaminones also provide a mild and efficient route to pyridazine derivatives with remarkable regioselectivity. rsc.org The choice of reactants and reaction conditions in these cycloaddition strategies dictates the final substitution pattern, allowing for the targeted synthesis of precursors to this compound. For instance, a properly substituted 1,4-dicarbonyl compound condensed with hydrazine via Paal-Knorr synthesis can yield a specific pyridazine isomer. tubitak.gov.tr

Table 3: Comparison of Regioselective Pyridazine Synthesis Methods

| Method | Key Reactants | Key Features |

| Aza-Diels-Alder organic-chemistry.orgacs.org | 1,2,3-Triazines + Alkynes/Enamines | Metal-free, neutral conditions, high regioselectivity. |

| [4+2] Cycloaddition rsc.org | α-Halogeno Hydrazones + Enaminones | Catalyst-free, mild conditions, high functional group tolerance. |

| Multi-component Reaction tubitak.gov.tr | Arylglyoxal + Dialkylmalonate + Hydrazine | One-pot synthesis, high yields, forms pyridazinone core. |

| Inverse-Demand Diels-Alder rsc.org | Tetrazines + Alkynyl Sulfides | Selective formation of trisubstituted pyridazines. |

Stereoselective Synthesis Involving Vinyl Pyridazine Moieties

Introducing chirality into molecules containing a vinyl pyridazine unit is essential for applications in medicinal chemistry and materials science. Stereoselective synthesis can be achieved by performing asymmetric reactions on the vinyl group or by inducing chirality during the formation of a new stereocenter elsewhere in the molecule.

A key strategy involves the catalytic asymmetric dearomatization of the pyridazine ring. For example, the highly stereoselective 1,4-dearomatization of pyridines using a copper hydride catalyst can produce chiral 1,4-dihydropyridines. mdpi.com Applying such a methodology to this compound could yield valuable chiral dihydropyridazine (B8628806) building blocks. Similarly, rhodium-catalyzed asymmetric 1,2-addition of arylboronic acids to pyridinium salts generates chiral 1,2-dihydropyridines. mdpi.com

Stereoselectivity can also be introduced at the vinyl substituent. Organocatalytic methods, for example, can facilitate the enantioselective addition of nucleophiles to activated alkenes. d-nb.info Furthermore, stereoselective cyclization reactions, such as the intramolecular cyclization of 1,6-enynes, can be used to construct chiral piperidine (B6355638) rings fused or attached to the pyridazine core. mdpi.com These advanced synthetic methods provide pathways to enantiomerically enriched compounds derived from the this compound scaffold.

Chemical Reactivity and Mechanistic Investigations of 3 Methoxy 6 Vinylpyridazine

Reactivity of the Vinyl Moiety

The vinyl group attached to the pyridazine (B1198779) ring is expected to be the primary site of reactivity. Its electronic character is influenced by the electron-withdrawing nature of the pyridazine core, which can affect its participation in various addition and functionalization reactions.

Addition Reactions (e.g., Cycloadditions like Diels-Alder)

The vinyl group of 3-Methoxy-6-vinylpyridazine can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. chiralen.com These reactions are powerful tools for the construction of six-membered rings. organic-chemistry.org The reactivity of the vinyl group as a dienophile is typically enhanced by the electron-withdrawing nature of the attached heterocyclic ring. In the context of an inverse-electron-demand Diels-Alder reaction, the pyridazine ring itself can act as the diene component, reacting with electron-rich alkenes. google.com For instance, 1,2,4,5-tetrazines readily undergo [4+2] cycloaddition with vinyl ethers and other alkenes to form pyridazines. google.com

While specific Diels-Alder reactions involving this compound are not extensively documented, the general principles suggest its potential to react with various dienes. For example, highly reactive dienes like Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) are known to undergo cycloaddition with a wide range of dienophiles under mild conditions. uni.luchemicalbook.com

Table 1: Representative Diels-Alder Reactions with Vinyl Heterocycles

| Dienophile | Diene | Conditions | Product | Reference |

| 4-Vinylpyridine | 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine | Heat | 4,5-Dihydropyridazine derivative | google.com |

| N-Acryloyloxazolidinone | Cyclopentadiene | Cu(II)-bis(oxazoline) catalyst | Chiral bicyclic adduct | chiralen.com |

| Various Alkenes | 1,2,4,5-Tetrazines | Heat or Lewis Acid | Substituted Pyridazines | google.comchemicalbook.com |

This table presents examples of Diels-Alder reactions with related vinyl heterocycles to illustrate the potential reactivity of this compound.

Vinylic C–H Activation and Functionalization

Transition metal-catalyzed C–H activation represents a modern and efficient strategy for the functionalization of alkenes. researchgate.net The vinylic C-H bonds of styrenes and related compounds, including vinylpyridines, can be selectively activated by metal complexes to form new carbon-carbon or carbon-heteroatom bonds. gelest.com For instance, rhodium catalysts have been employed for the oxidative annulation of pyridines with alkynes, proceeding through a C-H activation mechanism. beilstein-journals.org Similarly, iron-aluminum complexes have been shown to selectively metalate the β-position of styrenes. researchgate.netgelest.com

Photocatalytic methods also offer mild conditions for C-H bond functionalization. Acridine-based photocatalysts can facilitate the addition of N-Boc protected amines across the double bond of vinyl azaarenes. glpbio.comnih.gov This type of reaction generates products containing two nitrogen heterocycles, which are of interest in medicinal chemistry. nih.gov The reaction of 2-vinylpyridine (B74390) with various radical precursors under photocatalytic conditions highlights the susceptibility of the vinyl group to such transformations. glpbio.com Given these precedents, it is plausible that the vinylic C-H bonds of this compound could be targeted for functionalization using similar transition-metal or photocatalytic systems.

Polymerization Pathways and Mechanisms

The vinyl group is a polymerizable moiety. Vinylpyridines are known to undergo polymerization through various mechanisms, including anionic, radical, and coordination polymerization. Anionic polymerization of 2-vinylpyridine, for example, can lead to well-defined polymers. The stereochemistry of the resulting polymer can sometimes be controlled to produce helical structures, as demonstrated in the anionic polymerization of 3-methyl-4-vinylpyridine.

The presence of the pyridazine ring and the methoxy (B1213986) group would likely influence the polymerization of this compound. The nitrogen atoms of the pyridazine ring could potentially coordinate to catalysts or interact with the propagating chain end, affecting the polymerization kinetics and the properties of the resulting polymer. The polymerization can be initiated by various methods, and the resulting poly(this compound) would be a functional polymer with potential applications in materials science, for instance as a coating material or as a component in more complex polymer architectures.

Table 2: Examples of Vinylpyridine Polymerization

| Monomer | Polymerization Method | Initiator/Catalyst | Resulting Polymer | Reference |

| 2-Vinylpyridine | Anionic | Diphenylmethyl potassium (DPM-K) | Well-defined Poly(2-vinylpyridine) | |

| 3-Methyl-4-vinylpyridine | Anionic | Chiral ligand/organometallic complex | Optically Active Helical Polymer | |

| 2-Vinylpyridine | Stereospecific Catalytic | Rare-earth metal complexes | Stereocontrolled Poly(2-vinylpyridine) |

This table provides examples of polymerization of substituted vinylpyridines, suggesting potential pathways for this compound.

Oxidative and Reductive Transformations

The vinyl group is susceptible to both oxidation and reduction. Oxidative cleavage of the double bond can be achieved using various reagents to yield a carboxylic acid or an aldehyde at the 6-position of the pyridazine ring. A common method for this transformation is ozonolysis, followed by an oxidative or reductive workup. Alternatively, reagents like potassium permanganate (B83412) or osmium tetroxide in combination with an oxidant such as Oxone can effect this cleavage. For example, a catalytic system of 3,4,5,6-tetramethyl-2-iodoxybenzoic acid (TetMe-IBX), generated in situ, with Oxone as the terminal oxidant, efficiently cleaves various olefins to the corresponding carboxylic acids or ketones.

Conversely, the vinyl group can be reduced to an ethyl group. This is typically accomplished through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) and a hydrogen source. It is important to note that under certain hydrogenation conditions, the pyridazine ring itself can be reduced. Ruthenium-catalyzed deoxygenative coupling reactions have also been reported for the β-selective alkylation of vinylpyridines with aldehydes and ketones, representing a reductive coupling strategy.

Reactivity of the Methoxy Group

The methoxy group is generally stable, but it can undergo cleavage under specific conditions, allowing for functional group interconversion.

Cleavage and Functional Group Interconversion

The cleavage of an aryl methyl ether to the corresponding phenol (B47542) is a common transformation in organic synthesis. This can be achieved using strong protic acids like HBr or HI, or with Lewis acids such as boron tribromide (BBr₃). In some cases, selective cleavage of a methoxy group can be achieved in the presence of other functional groups. For instance, aluminum chloride (AlCl₃) has been used for the selective cleavage of aromatic methoxy groups adjacent to a carbonyl function. The presence of multiple methoxy groups can lead to selective demethylation at a specific position, often influenced by neighboring groups.

Once the methoxy group in this compound is cleaved to a hydroxyl group, the resulting pyridazinol can exist in tautomeric equilibrium with its pyridazinone form. This hydroxyl group can then be converted into other functionalities. For example, it can be transformed into a triflate, which is an excellent leaving group for nucleophilic substitution and cross-coupling reactions. This two-step sequence of demethylation followed by functionalization significantly expands the synthetic utility of the original molecule.

Table 3: Reagents for Aryl Methoxy Ether Cleavage

| Reagent | Conditions | Product from R-OMe | Reference |

| Boron tribromide (BBr₃) | Dichloromethane, low temperature | R-OH | |

| Hydrobromic acid (HBr) | Acetic acid, heat | R-OH | |

| Aluminum chloride (AlCl₃) | Carbon disulfide, with acyl chloride | R-OH (often with acylation) | |

| Magnesium bromide (MgBr₂) | Heat, neighboring group assistance | R-OH |

This table lists common reagents for the cleavage of aryl methyl ethers, which are applicable to the methoxy group of this compound.

Role in Directing Group Chemistry

The methoxy group at the C3 position of the pyridazine ring plays a significant role in directing the regioselectivity of various chemical transformations, particularly in metal-catalyzed C-H functionalization reactions. As an electron-donating group, the methoxy substituent can activate the pyridazine ring, although its influence is modulated by the electron-deficient nature of the diazine system.

In processes involving directed ortho-metalation (DoM), the methoxy group can act as a directing group, facilitating the deprotonation of the adjacent C4 position by a strong base, leading to a metalated intermediate. This intermediate can then be trapped by various electrophiles. While specific studies on this compound are limited, research on analogous 3-methoxypyridine (B1141550) systems demonstrates this principle. For instance, 3-methoxypyridine undergoes regioselective lithiation at the C2 position, which is adjacent to the nitrogen but also influenced by the methoxy group, to yield 2,3-disubstituted pyridines. The methoxy group on a pyridine (B92270) or pyridazine ring can also be used as a directing group for deprotonative ortho-metallation, enabling the installation of other functional groups. ntu.edu.sgrsc.org

In palladium-catalyzed C-H activation reactions, directing groups are crucial for achieving high regioselectivity. The pyridazine nitrogen itself can act as a directing group. For instance, pyridazinone has been used as a directing group for Pd(II)-promoted arylation and carboxylation reactions. rsc.org The presence of the methoxy group in this compound would likely influence the site of C-H activation, potentially competing with or reinforcing the directing effect of the ring nitrogens, depending on the specific catalytic system employed.

Radical Reactions

The vinyl group of this compound is susceptible to radical addition reactions. Radical reactions are typically initiated by heat, light, or a radical initiator and proceed via a chain mechanism involving initiation, propagation, and termination steps. youtube.com

In the context of radical addition to an alkene, an initiator generates a radical species that adds to the double bond of the vinyl group. This addition creates a new radical intermediate on the carbon adjacent to the pyridazine ring. This new radical can then propagate the chain reaction by reacting with another molecule or be terminated. The stability of the radical intermediate is a key factor in these reactions, and almost any substituent can provide some level of stabilization. youtube.com

While specific studies on radical reactions of this compound are not extensively documented, the reactivity can be inferred from general principles of radical additions to alkenes and related vinyl-substituted heterocycles. For example, radical additions to homoallylic diazirines have been shown to proceed with good functional group tolerance under mild conditions. nih.gov It is plausible that this compound would undergo similar radical additions across its vinyl group, leading to a variety of functionalized side chains.

Reactivity of the Pyridazine Ring

C–N and C–C Coupling Reactions of the Pyridazine Core

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyridazine core, enabling the formation of C-C and C-N bonds. nih.govresearchgate.netcornell.edunih.gov These reactions typically involve a halogenated pyridazine precursor.

For instance, 3-chloro-6-methoxypyridazine (B157567) has been successfully employed in Suzuki cross-coupling reactions with various arylboronic acids to produce 3-aryl-6-methoxypyridazines. thieme-connect.com Similarly, 3-bromo-6-(thiophen-2-yl)pyridazine has been coupled with a range of (hetero)aromatic boronic acids. nih.gov These examples suggest that a halogenated precursor of this compound would be an excellent substrate for introducing aryl, heteroaryl, or other organic fragments at the C6 position (or another halogenated position).

The table below summarizes representative Suzuki coupling reactions on substituted pyridazines, illustrating the scope and conditions for such transformations, which would be analogous for a halogenated derivative of this compound.

| Pyridazine Substrate | Coupling Partner | Catalyst/Base | Solvent | Product | Yield (%) | Reference |

| 3-Chloro-6-methoxypyridazine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH | 3-Methoxy-6-phenylpyridazine | 90 | thieme-connect.com |

| 3-Chloro-6-methoxypyridazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH | 3-Methoxy-6-(4-methoxyphenyl)pyridazine | 82 | thieme-connect.com |

| 3-Amino-6-chloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH | 3-Amino-6-phenylpyridazine | 85 | thieme-connect.com |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | DME/EtOH | 3-Phenyl-6-(thiophen-2-yl)pyridazine | 85 | nih.gov |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | Thiophen-3-ylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | DME/EtOH | 3-(Thiophen-3-yl)-6-(thiophen-2-yl)pyridazine | 83 | nih.gov |

This table presents data from analogous reactions on substituted pyridazines to illustrate the potential reactivity of a halogenated precursor of this compound.

Aromatization and Dearomatization Processes

The pyridazine ring can participate in aromatization and dearomatization reactions, which are important for the synthesis of related saturated and partially saturated heterocyclic systems.

Aromatization:

Dihydropyridazines can be readily aromatized to the corresponding pyridazines. This transformation is often achieved through oxidation. For example, 1,4-dihydropyridazines can be oxidized to pyridazines using reagents like atmospheric oxygen or other oxidizing agents. acs.orgresearchgate.net The aromatization of dihydropyridazines is a common final step in synthetic sequences leading to pyridazine derivatives. researchgate.net

Dearomatization:

Conversely, the aromatic pyridazine ring can undergo dearomatization reactions. These reactions typically require activation of the pyridazine ring, for example, through the formation of a pyridazinium salt, or the use of potent nucleophiles. The inverse-electron demand Diels-Alder (iEDDA) reaction of 1,2,4,5-tetrazines with dienophiles is a common method for synthesizing pyridazines, which proceeds through a dihydropyridazine (B8628806) intermediate that subsequently aromatizes. d-nb.info

Reaction Mechanisms and Kinetic Studies

The mechanisms of the reactions involving this compound are varied and depend on the nature of the reactants and conditions.

Nucleophilic aromatic substitution on electron-deficient rings like pyridazine can proceed through different mechanistic pathways. The classical SNA_r mechanism involves a two-step process with the formation of a Meisenheimer complex. However, for some systems, particularly with poor leaving groups like a methoxy group, a concerted (cSNA_r) mechanism has been proposed. nih.gov Computational and experimental studies on the amination of 3-methoxypyridine with a sodium hydride-lithium iodide composite support a concerted mechanism. ntu.edu.sgnih.gov

Kinetic studies on related systems provide insight into the reactivity of the pyridazine core. For example, quantitative relative reactivity models for SNA_r have been developed using descriptors such as the electron affinity and molecular electrostatic potential of the electrophile. rsc.org Such models can be used to predict the reactivity of halogenated pyridazine precursors in cross-coupling reactions.

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, is well-established and involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org The specific ligands on the palladium catalyst and the nature of the base can significantly influence the reaction rate and efficiency.

Investigation of Reaction Intermediates

In the context of cycloaddition reactions, such as the Diels-Alder reaction, the vinyl group of this compound serves as the dienophile. wikipedia.org The reaction with a conjugated diene is generally considered a concerted process, meaning it proceeds through a single, cyclic transition state without the formation of distinct intermediates. wikipedia.orglibretexts.org

However, the nature of the reaction mechanism can be influenced by the specific reactants and conditions. For instance, in some [3+2] dipolar cycloaddition reactions involving pyridazinium ylides, a two-step mechanism via a diradical intermediate has been proposed as an alternative to the concerted Huisgen mechanism. mdpi.com This suggests that under certain conditions, reactions involving the vinylpyridazine could potentially proceed through short-lived, high-energy intermediates.

In reactions where the vinyl group participates in transition metal-catalyzed processes, a variety of organometallic intermediates can be postulated. For example, in a Heck-type reaction, a key intermediate would be a palladium-alkene complex, which then undergoes migratory insertion to form a new carbon-carbon bond. Similarly, in metathesis reactions, metallacyclobutane intermediates are central to the catalytic cycle. The stability and reactivity of these intermediates would be influenced by the electronic properties of the this compound ligand.

Computational studies on related systems, such as the reaction of nitroso derivatives with dienes, have shown that the reaction proceeds through an asynchronous transition state, which can be considered an intermediate point along the reaction coordinate where bond formation is not fully synchronized. beilstein-journals.org While not a stable intermediate, the characterization of such transition states is crucial for understanding reactivity and selectivity.

Table 1: Potential Intermediates in Reactions of this compound

| Reaction Type | Potential Intermediate(s) | Key Characteristics |

| Diels-Alder [4+2] Cycloaddition | Typically none (concerted) | A single, cyclic transition state is involved. wikipedia.orglibretexts.org |

| [3+2] Dipolar Cycloaddition | Diradical species (stepwise mechanism) | An alternative to the concerted mechanism, proposed for some systems. mdpi.com |

| Heck Coupling | Palladium-alkene complex, σ-alkylpalladium complex | Formed through coordination and subsequent migratory insertion. |

| Olefin Metathesis | Metallacyclobutane | A four-membered ring containing the transition metal catalyst. |

Transition State Analysis

The analysis of the transition state is fundamental to understanding the kinetics and selectivity of chemical reactions involving this compound. For its participation in Diels-Alder reactions, the geometry and energy of the transition state dictate the reaction rate and the stereochemical outcome (endo/exo selectivity).

Computational studies on the Diels-Alder reaction of vinylazaarenes, such as vinylpyridines, have been used to model the transition state. nih.gov These studies indicate that the presence of a Lewis acid can significantly lower the activation energy of the transition state, thereby accelerating the reaction. The Lewis acid coordinates to the nitrogen atom of the pyridazine ring, increasing the electron-withdrawing nature of the heterocycle and making the vinyl group a more potent dienophile. This is reflected in a more polarized transition state. nih.gov

Natural Bond Orbital (NBO) analysis is a computational tool that can be used to understand the charge distribution in the transition state. nih.gov In the Lewis acid-promoted Diels-Alder reaction of a vinylpyridine, NBO analysis has shown increased polarization of the vinyl group in the transition state, which contributes to the enhanced reactivity. nih.gov A similar analysis for this compound would be insightful to quantify the electronic effects of the methoxy substituent on the transition state.

Table 2: Factors Influencing the Transition State in Diels-Alder Reactions of Vinylazaarenes

| Factor | Influence on Transition State | Expected Effect on this compound |

| Lewis Acid Catalyst | Lowers activation energy, increases polarization. nih.gov | Enhanced reactivity of the vinyl group as a dienophile. |

| Substituent Effects | Electron-donating groups can raise the energy of the dienophile's LUMO, potentially slowing the reaction. | The methoxy group may slightly decrease the dienophilicity compared to an unsubstituted vinylpyridazine. |

| Solvent Polarity | Can stabilize or destabilize the transition state relative to the reactants, affecting the reaction rate. | The specific effect depends on the polarity of the transition state. |

Influence of Reaction Conditions on Selectivity (e.g., Solvent Effects)

The selectivity of reactions involving this compound, particularly regioselectivity in cycloadditions, is expected to be sensitive to reaction conditions, with the choice of solvent playing a critical role. Solvents can influence reaction rates and selectivity by differentially solvating the reactants, transition states, and products. mdpi.com

In Diels-Alder reactions, solvent polarity can affect the endo/exo selectivity. While the endo product is often kinetically favored due to secondary orbital interactions in the transition state, polar solvents can sometimes alter this preference. For reactions involving polarized transition states, polar solvents can lead to rate acceleration. mdpi.com

A study on the regioselective functionalization of tautomerizable heterocycles highlighted that reaction yields and selectivity can vary significantly with solvent polarity. mdpi.com In some cases, solvents with similar dielectric constants can lead to different outcomes, indicating that specific solvent-solute interactions, such as hydrogen bonding, are also important. For instance, in the alkylation of benzoxazole, the reaction yield was observed to decrease with increasing solvent polarity. mdpi.com

In the context of this compound, the regioselectivity of a cycloaddition reaction would be determined by the electronic and steric influences of the methoxy and vinyl groups. The methoxy group at the 3-position and the nitrogen atoms in the pyridazine ring can engage in specific interactions with the solvent, which could in turn influence the orientation of the dienophile as it approaches the diene, thereby affecting the regiochemical outcome of the cycloadduct.

For example, in the cycloaddition of a nitrile oxide to an alkyne, the regioselectivity was found to be dependent on the solvent, with more polar solvents sometimes disfavoring the formation of a more polar transition state, leading to a change in the product ratio. sciepub.com This demonstrates that a simple prediction based on dielectric constants alone is not always sufficient, and a detailed analysis of the transition state solvation is necessary.

Table 3: Predicted Influence of Solvents on Reactions of this compound

| Solvent Property | Potential Influence on Selectivity |

| Polarity (Dielectric Constant) | Can affect reaction rates and may influence endo/exo and regioselectivity by differentially stabilizing polarized transition states. mdpi.comsciepub.com |

| Hydrogen Bonding Capacity | Protic solvents can form hydrogen bonds with the nitrogen atoms of the pyridazine ring, altering its electronic properties and steric environment. |

| Coordinating Ability | Solvents can compete with reactants for coordination to a Lewis acid or transition metal catalyst, thereby affecting catalytic activity and selectivity. |

Spectroscopic Characterization Methodologies in 3 Methoxy 6 Vinylpyridazine Research

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The spectrum is a plot of absorbance versus wavenumber. For 3-Methoxy-6-vinylpyridazine, characteristic absorption bands would confirm the presence of its key functional groups. A full assignment of the vibrational spectra of the parent pyridazine (B1198779) molecule has been reported, providing a strong basis for interpreting the spectrum of its derivatives. researchgate.netuc.pt

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic (ring) & Vinylic | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Aliphatic (methoxy) | 3000 - 2850 | Medium |

| C=C Stretch | Vinylic | ~1640 | Medium |

| C=C / C=N Stretch | Pyridazine Ring | 1600 - 1450 | Medium-Strong |

| C-O Stretch | Aryl Ether (methoxy) | 1275 - 1200 (asymmetric) | Strong |

| C-O Stretch | Aryl Ether (methoxy) | 1075 - 1020 (symmetric) | Strong |

| =C-H Bend (Out-of-Plane) | Vinyl Group | 1000 - 910 | Strong |

| C-H Bend (Out-of-Plane) | Pyridazine Ring | 900 - 675 | Strong |

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light, and the resulting spectrum reveals vibrational information. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals.

For this compound, the following features would be expected in its Raman spectrum:

Strong C=C Stretch: The stretching vibration of the vinyl C=C bond is expected to be a strong and characteristic signal.

Ring Breathing Modes: The symmetric stretching and "breathing" modes of the pyridazine ring, which involve the simultaneous expansion and contraction of the ring, typically give rise to intense Raman bands. bohrium.com

C-H Stretching: Aromatic and vinylic C-H stretching vibrations would also be visible.

The combination of IR and Raman spectroscopy provides a more complete vibrational analysis, as some modes may be active in one technique but not the other, or may have significantly different intensities. cdnsciencepub.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For this compound (C₇H₈N₂O), HRMS would be employed to confirm its exact molecular weight.

Table 1: Theoretical vs. Expected Experimental Mass Data for this compound

| Ion Species | Theoretical Monoisotopic Mass (Da) | Expected HRMS Result (m/z) |

| [M+H]⁺ | 137.0715 | 137.0715 ± 0.0005 |

| [M+Na]⁺ | 159.0534 | 159.0534 ± 0.0005 |

| [M+K]⁺ | 175.0274 | 175.0274 ± 0.0005 |

Note: The expected HRMS result would provide a highly accurate mass measurement, confirming the elemental composition.

Detailed Research Findings: Specific HRMS data for this compound is not available in the surveyed literature. However, in a typical HRMS analysis, the compound would be introduced into the mass spectrometer, and the resulting spectrum would be analyzed to find the peak corresponding to the protonated molecule ([M+H]⁺). The high accuracy of the measurement would allow for the unambiguous confirmation of the elemental formula C₇H₈N₂O, distinguishing it from other compounds with the same nominal mass.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Analysis

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a surface-sensitive analytical technique that provides detailed elemental and molecular information about the outermost atomic or molecular layers of a solid sample. In the context of this compound research, ToF-SIMS could be utilized to analyze thin films or surface-modified materials incorporating this compound.

Detailed Research Findings: There are no specific ToF-SIMS studies on this compound in the available literature. If such an analysis were to be performed, one would expect to observe characteristic fragment ions of the molecule on the surface. This could be useful in applications where the compound is part of a surface coating or a functionalized material, allowing for the characterization of its distribution and chemical state on the surface.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, making it ideal for determining the molecular weight of a compound.

Table 2: Expected Ions in ESI-MS of this compound

| Ion | m/z (expected) | Description |

| [C₇H₈N₂O + H]⁺ | 137.07 | Protonated molecule |

| [C₇H₈N₂O + Na]⁺ | 159.05 | Sodium adduct |

Detailed Research Findings: Specific ESI-MS fragmentation data for this compound is not documented. In a typical ESI-MS/MS experiment, the protonated molecule (m/z 137.07) would be isolated and subjected to collision-induced dissociation. The resulting fragmentation pattern would provide valuable structural information. For instance, one might expect to see the loss of a methyl group (-CH₃) from the methoxy (B1213986) substituent or cleavage of the vinyl group (-CH=CH₂).

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels in a molecule upon absorption of ultraviolet or visible light.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems. The pyridazine ring and the vinyl group in this compound constitute a conjugated system, which is expected to result in characteristic UV-Vis absorption bands.

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound in a Common Solvent

| Solvent | Expected λmax (nm) | Corresponding Electronic Transition |

| Ethanol | ~250-350 | π → π* |

Note: The exact λmax would depend on the solvent and the specific electronic environment of the chromophore.

Detailed Research Findings: No experimental UV-Vis spectra for this compound have been found in the scientific literature. A hypothetical UV-Vis spectrum would likely show strong absorption bands corresponding to π → π* transitions within the conjugated system of the molecule. The position and intensity of these bands would be sensitive to the solvent polarity.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.

Table 4: Expected Core Level Binding Energies for the Constituent Elements of this compound

| Element | Core Level | Expected Binding Energy (eV) |

| Carbon (C) | 1s | ~284-288 |

| Nitrogen (N) | 1s | ~398-402 |

| Oxygen (O) | 1s | ~531-534 |

Note: The exact binding energies can vary depending on the chemical environment of the atoms.

Detailed Research Findings: There are no published XPS studies specifically on this compound. In an XPS analysis of this compound, high-resolution scans of the C 1s, N 1s, and O 1s regions would provide information about the different chemical states of these elements. For example, the C 1s spectrum could be deconvoluted to distinguish between the carbons of the pyridazine ring, the vinyl group, and the methoxy group. Similarly, the N 1s spectrum would provide information about the nitrogen atoms in the pyridazine ring, and the O 1s spectrum would correspond to the oxygen atom of the methoxy group.

Crystallographic Analysis for Solid-State Structure Determination

To date, a comprehensive search of publicly available crystallographic databases and scientific literature has not revealed a published single-crystal X-ray diffraction study specifically for this compound. The determination of its crystal structure would represent a significant contribution to the chemical sciences, providing a foundational piece of data for this particular pyridazine derivative.

In a typical crystallographic experiment, a suitable single crystal of this compound would be grown, for instance, by slow evaporation of a saturated solution. This crystal would then be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously recorded.

The analysis of this diffraction data allows for the determination of the unit cell parameters—the fundamental repeating unit of the crystal lattice—and the space group, which describes the symmetry elements present in the crystal. Subsequent structure solution and refinement would yield the precise coordinates of each atom within the asymmetric unit, from which bond lengths, bond angles, and torsion angles can be calculated with high precision.

Hypothetically, a crystallographic analysis of this compound would likely focus on several key aspects:

Planarity of the Pyridazine Ring: The degree to which the pyridazine ring deviates from planarity would be a key structural feature.

Conformation of the Methoxy and Vinyl Groups: The orientation of the methoxy (-OCH₃) and vinyl (-CH=CH₂) substituents relative to the pyridazine ring would be determined. This includes the C-O-C bond angle of the methoxy group and the torsion angles defining the vinyl group's spatial arrangement.

The anticipated crystallographic data for this compound would be presented in a standardized format, as exemplified in the hypothetical data table below.

| Parameter | Hypothetical Value |

| Chemical Formula | C₇H₈N₂O |

| Formula Weight | 136.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.500(2) |

| b (Å) | 10.200(3) |

| c (Å) | 9.100(2) |

| α (°) | 90 |

| β (°) | 105.50(3) |

| γ (°) | 90 |

| Volume (ų) | 670.0(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.350 |

| Absorption Coefficient (mm⁻¹) | 0.095 |

| F(000) | 288 |

Note: The data presented in this table is hypothetical and serves as an illustration of the type of information that would be obtained from a single-crystal X-ray diffraction study. Actual values would need to be determined experimentally.

The elucidation of the crystal structure of this compound would provide a critical reference point for computational studies and for understanding the structure-property relationships within this class of compounds. It would also enable a detailed comparison with the crystal structures of other substituted pyridazines, contributing to a broader understanding of how substituent changes influence solid-state architecture.

Computational and Theoretical Investigations of 3 Methoxy 6 Vinylpyridazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For 3-Methoxy-6-vinylpyridazine, these methods allow for the determination of its most stable conformation and the distribution of electrons within the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems. mdpi.comimperial.ac.uk It is particularly effective for predicting the geometry and electronic properties of molecules like this compound.

Electronic Structure: Once the optimized geometry is obtained, DFT is used to calculate the electronic structure. This includes the distribution of electron density, which is crucial for understanding the molecule's reactivity. The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. imperial.ac.uk

A related compound, 3-chloro-6-methoxypyridazine (B157567), has been studied using DFT at the B3LYP/6-31G(d) and 6-311G(d,p) levels to calculate its molecular geometry and vibrational frequencies. nih.gov Such studies provide a valuable reference for what could be expected for the vinyl-substituted analogue.

Ab Initio and Semi-Empirical Methods

Beyond DFT, other quantum chemical methods can be applied to study this compound.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. mdpi.com While computationally more demanding than DFT, they can provide benchmark results for electronic structure calculations. Comparing results from different ab initio methods and DFT can offer a more complete picture of the molecule's properties.

Semi-Empirical Methods: These methods use parameters derived from experimental data to simplify the calculations. While less accurate than DFT or ab initio methods, they are much faster and can be useful for preliminary studies of large molecules or for screening large numbers of compounds.

Analysis of Molecular Properties

From the results of quantum chemical calculations, several key molecular properties can be analyzed to predict the chemical behavior of this compound.

Vibrational Frequency Analysis and Spectral Predictions

Vibrational frequency analysis, typically performed using DFT, calculates the frequencies of the normal modes of vibration of the molecule. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra. For a molecule like this compound, this analysis would help in identifying characteristic vibrational modes associated with the pyridazine (B1198779) ring, the methoxy (B1213986) group, and the vinyl group. A study on the related 3-chloro-6-methoxypyridazine demonstrated that the vibrational frequencies calculated by DFT showed good agreement with experimental FT-IR and FT-Raman spectra after scaling. nih.gov

The predicted vibrational spectrum can serve as a theoretical benchmark to aid in the interpretation of experimental spectroscopic data.

| Functional Group | Predicted Vibrational Mode |

| Pyridazine Ring | Ring stretching, in-plane and out-of-plane bending |

| Methoxy Group | C-H stretching, C-O stretching, CH3 bending |

| Vinyl Group | C=C stretching, C-H stretching, C-H bending |

This table represents the types of vibrational modes that would be predicted for this compound based on its functional groups.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Typically, regions of negative electrostatic potential (often colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. mdpi.com For this compound, the nitrogen atoms of the pyridazine ring would be expected to be regions of negative potential, making them likely sites for protonation or interaction with electrophiles. The hydrogen atoms would correspond to regions of positive potential.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Chemical Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital can be thought of as the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons; a higher HOMO energy indicates a better electron donor. researchgate.net

LUMO: This is the innermost orbital that is empty of electrons. The energy of the LUMO is related to the molecule's ability to accept electrons; a lower LUMO energy suggests a better electron acceptor. researchgate.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule, indicating the most probable sites for electron donation and acceptance in chemical reactions.

| Parameter | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

This table outlines the key parameters obtained from a Frontier Molecular Orbital analysis and their significance in predicting chemical behavior.

Natural Bonding Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bonding Orbital (NBO) analysis is a powerful computational method used to study intramolecular interactions, such as charge transfer and hyperconjugation, by providing a localized picture of electron density and bonding within a molecule. This analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that align with the familiar concepts of core, lone pair, and bonding orbitals.

In the context of this compound, NBO analysis would be instrumental in elucidating the electronic interactions between the electron-donating methoxy group (-OCH3), the electron-withdrawing pyridazine ring, and the vinyl substituent (-CH=CH2). The analysis quantifies the stabilization energy associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

The magnitude of the second-order perturbation energy (E(2)) calculated in NBO analysis provides a quantitative measure of the strength of these donor-acceptor interactions. Higher E(2) values signify stronger interactions and greater electronic delocalization. A hypothetical NBO analysis for this compound would likely reveal significant E(2) values for transitions such as n(O) → π(N-N) and π(C=C) → π(C=N), confirming the presence of intramolecular charge transfer and hyperconjugative stabilization.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Hypothetical) | Interaction Type |

| n(O) | π(C=N) of Pyridazine | High | Intramolecular Charge Transfer |

| π(C=C) of Vinyl | π(C=N) of Pyridazine | Moderate | Hyperconjugation |

| n(N) of Pyridazine | σ*(C-H) of Methoxy | Low | Hyperconjugation |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not available.

Dipole Moment, Polarizability, and Hyperpolarizability Calculations

Computational chemistry provides essential tools for calculating the electric properties of molecules, such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These properties are crucial for understanding a molecule's response to an external electric field and for predicting its potential applications in nonlinear optics (NLO). researchgate.netphyschemres.org

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, inducing a temporary dipole moment. Molecules with delocalized π-electron systems, such as the pyridazine ring and the vinyl group in this compound, are expected to exhibit significant polarizability.

First-order hyperpolarizability (β) is a measure of the nonlinear response of a molecule to a strong electric field and is a key indicator of a material's potential for second-harmonic generation (SHG) and other NLO applications. physchemres.org Large β values are often associated with molecules that possess both strong electron-donating and electron-accepting groups connected by a π-conjugated system, facilitating intramolecular charge transfer.

In this compound, the methoxy group acts as an electron donor and the pyridazine ring as an electron acceptor, connected through a conjugated system. This donor-π-acceptor structure is a classic motif for NLO materials. Computational calculations, typically performed using Density Functional Theory (DFT) methods, would be expected to yield a non-zero β value for this molecule, suggesting potential NLO activity. The magnitude of these calculated properties is highly dependent on the level of theory and basis set used in the computation. repositorioinstitucional.mx

| Property | Description | Expected Significance for this compound |

| Dipole Moment (μ) | Measure of molecular polarity. | Significant due to electronegative N and O atoms. |

| Polarizability (α) | Ease of electron cloud distortion. | High due to the delocalized π-system. |

| Hyperpolarizability (β) | Measure of nonlinear optical response. | Non-zero value expected due to the donor-π-acceptor structure. |

This table provides a qualitative expectation of the electric properties for this compound based on its molecular structure.

Computational Mechanistic Studies

Modeling of Reaction Pathways and Transition States

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. mit.edu By identifying the transition state—the highest energy point along the reaction coordinate—chemists can calculate the activation energy, which is a critical factor in determining the reaction rate. mit.edu

For reactions involving this compound, such as its synthesis or subsequent functionalization, computational methods can be employed to model various plausible reaction pathways. For instance, in a hypothetical Diels-Alder reaction where the vinylpyridazine acts as a diene, computational modeling could be used to determine whether the reaction proceeds through a concerted or a stepwise mechanism.

The process involves optimizing the geometries of the reactants, products, and all potential intermediates and transition states. Various algorithms are available to locate transition state structures, which are characterized by having exactly one imaginary vibrational frequency. colab.ws Once the stationary points on the potential energy surface are located, the minimum energy path connecting them can be calculated, providing a detailed picture of the reaction mechanism. These calculations can also provide insights into the stereoselectivity and regioselectivity of a reaction by comparing the activation energies of different pathways.

Insights into C–H Activation Mechanisms

The direct functionalization of C–H bonds is a highly sought-after transformation in synthetic chemistry due to its atom economy. nih.gov Computational studies have been instrumental in understanding the mechanisms of transition-metal-catalyzed C–H activation. For a molecule like this compound, which possesses several distinct C–H bonds on the pyridazine ring, the vinyl group, and the methoxy group, understanding the factors that govern the selectivity of C–H activation is crucial.

Computational modeling can shed light on the mechanism of C–H activation, which often proceeds via pathways such as concerted metalation-deprotonation (CMD), oxidative addition, or σ-bond metathesis. pkusz.edu.cn DFT calculations can be used to determine the energetics of these different pathways and to identify the rate-determining step. pkusz.edu.cn

In the context of this compound, a computational study of a palladium-catalyzed C–H arylation, for example, would involve modeling the coordination of the pyridazine to the metal center, followed by the C–H bond cleavage step. The calculations could reveal which C–H bond is most susceptible to activation, based on factors such as its acidity and steric accessibility. The directing-group ability of the pyridazine nitrogen atoms would also be a key factor to investigate computationally. Such studies can guide the design of catalysts and reaction conditions to achieve desired regioselectivity in the C–H functionalization of this and related heterocyclic compounds. princeton.edu

Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a complex interplay of intermolecular interactions. Understanding these interactions is crucial as they influence the physical properties of a material, such as its melting point, solubility, and solid-state reactivity. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in molecular crystals. scirp.orgnih.gov

The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the space occupied by that molecule from the space of its neighbors. The surface is colored according to various properties, such as the distance from the surface to the nearest nucleus external to the surface (d_e) and internal to the surface (d_i). This visualization allows for the identification of regions of close contact between molecules, which correspond to intermolecular interactions.

For this compound, a Hirshfeld surface analysis would likely reveal the presence of various types of intermolecular interactions, including:

Van der Waals forces : These are ubiquitous and would be observed over the entire surface.

Hydrogen bonds : Although this compound does not have strong hydrogen bond donors, weak C-H···N or C-H···O hydrogen bonds could play a role in the crystal packing.

π-π stacking : The aromatic pyridazine rings could engage in π-π stacking interactions, which would be visible as large, flat regions of close contact on the Hirshfeld surface.

C-H···π interactions : Interactions between C-H bonds and the π-system of the pyridazine ring or vinyl group are also possible. researchgate.net

Synthetic Utility and Advanced Applications in Organic Synthesis

Building Block for Complex Heterocyclic Systems

The inherent reactivity of the vinyl group and the electronic nature of the pyridazine (B1198779) ring make 3-Methoxy-6-vinylpyridazine a promising starting material for the synthesis of a variety of complex heterocyclic systems. The vinyl moiety can participate in a range of chemical transformations, including cycloaddition reactions, to construct new ring systems. For instance, [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienophiles could lead to the formation of fused pyridazine derivatives, which are scaffolds of interest in medicinal chemistry.

Furthermore, the nitrogen atoms within the pyridazine ring can act as coordination sites for metal catalysts, facilitating intramolecular reactions involving the vinyl group. This approach can be envisioned to produce novel polycyclic systems with defined stereochemistry. The methoxy (B1213986) group, being an electron-donating group, influences the reactivity of the pyridazine ring and can be a handle for further functionalization, such as demethylation followed by derivatization of the resulting pyridazinone.

Precursor for Diversified Chemical Libraries

The structural features of this compound make it an attractive scaffold for the generation of diversified chemical libraries for high-throughput screening in drug discovery and materials science. The vinyl group serves as a key functional handle for diversification. Through reactions such as Heck coupling, hydroformylation, or polymerization, a wide array of substituents can be introduced at this position.

For example, a library of compounds could be generated by reacting this compound with a collection of aryl halides via the Heck reaction, leading to a series of stilbene-like pyridazine derivatives. Similarly, hydroformylation of the vinyl group would introduce an aldehyde functionality, which can then be used in a plethora of subsequent reactions, such as reductive amination or Wittig reactions, to introduce further diversity. This modular approach allows for the rapid generation of a large number of structurally related compounds from a single, readily available precursor.

Role in Catalysis (e.g., Ligand Design, Organocatalyst Scaffold)

The pyridazine core of this compound presents an intriguing scaffold for the design of novel ligands for transition metal catalysis. The two adjacent nitrogen atoms can act as a bidentate chelating unit for a variety of metal centers. The vinyl group offers a site for further modification to tune the steric and electronic properties of the resulting ligand. For instance, the vinyl group could be hydrophosphinated to introduce a phosphine moiety, creating a P,N-type ligand. Such ligands are known to be effective in a range of catalytic transformations, including cross-coupling reactions and asymmetric catalysis.

Moreover, the pyridazine framework itself can be explored as a scaffold for the development of organocatalysts. The nitrogen atoms can be quaternized to form pyridazinium salts, which could act as phase-transfer catalysts or N-heterocyclic carbene (NHC) precursors. The vinyl group could also be functionalized to introduce other catalytically active moieties, leading to bifunctional catalysts.

Development of Novel Synthetic Reagents and Methodologies

While not yet extensively explored, this compound holds potential for the development of novel synthetic reagents and methodologies. The electron-deficient nature of the pyridazine ring, coupled with the reactivity of the vinyl group, could be exploited in new reaction discovery. For example, the vinylpyridazine could potentially act as a novel type of Michael acceptor in conjugate addition reactions.

Furthermore, the unique electronic properties of this molecule could enable its use in the development of new synthetic transformations. For instance, its ability to coordinate to metal centers could be harnessed to direct C-H activation reactions on substrates that are otherwise unreactive. The development of new synthetic methods centered around this versatile building block could open up new avenues for the efficient synthesis of complex molecules.

Future Research Perspectives and Emerging Directions

Sustainable and Green Synthetic Routes

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. Future research on 3-Methoxy-6-vinylpyridazine should prioritize the development of sustainable and green synthetic routes to minimize environmental impact and enhance process efficiency. Current synthetic approaches for pyridazine (B1198779) derivatives often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste.

Emerging research in green chemistry offers several promising avenues for the synthesis of this compound. One area of focus could be the use of alternative, greener solvents, such as ionic liquids or supercritical fluids, to replace volatile organic compounds. For instance, the synthesis of pyridazine derivatives has been demonstrated in ionic liquids, which can offer benefits such as high reaction rates and easy product separation and catalyst recycling. sioc-journal.cn

Furthermore, the exploration of catalytic methods using earth-abundant and non-toxic metals could provide a more sustainable alternative to precious metal catalysts often employed in cross-coupling reactions to introduce the vinyl group. Additionally, the use of alternative energy sources like microwave irradiation or ultrasound could lead to significantly reduced reaction times and energy consumption. Metal-free protocols, such as aza-Diels-Alder reactions, have also shown promise for the efficient synthesis of pyridazine derivatives and could be adapted for this compound. organic-chemistry.org

A comparative data table of potential green synthesis strategies is presented below:

| Synthesis Strategy | Potential Advantages |

| Use of Ionic Liquids | Enhanced reaction rates, potential for catalyst recycling, reduced use of volatile organic solvents. sioc-journal.cn |

| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity compared to precious metal catalysts. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for improved yields. |

| Metal-Free Cycloadditions | Avoids metal contamination, often milder reaction conditions. organic-chemistry.org |

Flow Chemistry Approaches for Scale-Up

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including scalability, safety, and process control. Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers significant advantages for addressing these challenges. The application of flow chemistry to the synthesis of this compound is a promising direction for future research.

Flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters and improving safety, particularly for exothermic reactions. This enhanced control can lead to higher yields and purities, reducing the need for extensive purification steps. For the synthesis of heterocyclic compounds like pyrazoles, flow chemistry has been shown to significantly reduce reaction times compared to batch processes. mdpi.com Similar benefits could be anticipated for the synthesis of this compound.

Moreover, flow chemistry is inherently more scalable than batch production. Increasing production capacity can be as simple as running the flow reactor for a longer duration or by "numbering-up" – using multiple reactors in parallel. This modularity and flexibility make flow chemistry an attractive approach for the efficient and cost-effective scale-up of this compound synthesis. The development of a continuous-flow system for the synthesis of pyrazinamide (B1679903) derivatives has demonstrated the potential for greener and more efficient production of related heterocyclic compounds. nih.gov

Application in Materials Science beyond Polymerization

While the vinyl group in this compound suggests its potential as a monomer for polymerization, its unique electronic and structural features open up a wide range of applications in materials science beyond traditional polymers. Pyridazine-containing materials have garnered increasing attention for their use in organic optoelectronics. rsc.org

The electron-deficient nature of the pyridazine ring, combined with the electron-donating methoxy (B1213986) group, could impart interesting photophysical and electronic properties to the molecule. Future research could explore the use of this compound as a building block for functional organic materials. For example, it could be incorporated into the structure of organic light-emitting diodes (OLEDs), where pyridazine derivatives have shown promise as host materials and in thermally activated delayed fluorescence (TADF) emitters. rsc.orgnih.gov

Furthermore, the nitrogen atoms in the pyridazine ring can act as coordination sites for metal ions, making this compound a potential ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). lifechemicals.com These materials have diverse applications in areas such as gas storage, catalysis, and sensing. The specific electronic properties conferred by the methoxy and vinyl substituents could lead to the development of novel functional materials with tailored properties.

| Potential Application Area | Rationale |

| Organic Light-Emitting Diodes (OLEDs) | The electronic properties of the pyridazine core can be tuned for efficient light emission. rsc.orgnih.gov |

| Coordination Polymers/MOFs | The nitrogen atoms of the pyridazine ring can coordinate with metal ions to form extended structures. lifechemicals.com |

| Organic Photovoltaics (OPVs) | Pyridazine derivatives can be used as building blocks for electron-accepting or electron-donating materials. rsc.org |

| Chemical Sensors | The interaction of the pyridazine core with analytes could lead to changes in optical or electronic properties. |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis. These powerful computational tools can be leveraged to accelerate the discovery and optimization of synthetic routes for molecules like this compound.